6-Methylhept-3-yn-1-ol

Description

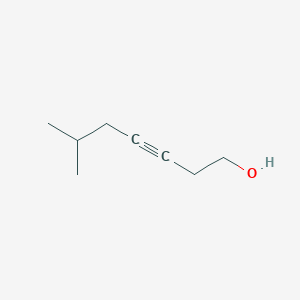

Structure

2D Structure

3D Structure

Properties

CAS No. |

825622-15-9 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

6-methylhept-3-yn-1-ol |

InChI |

InChI=1S/C8H14O/c1-8(2)6-4-3-5-7-9/h8-9H,5-7H2,1-2H3 |

InChI Key |

UEFRUCZXPDBXSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC#CCCO |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 6 Methylhept 3 Yn 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For 6-Methylhept-3-yn-1-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments provides a complete picture of its atomic framework.

Predicted ¹H and ¹³C NMR Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, which are essential for the interpretation of more complex 2D NMR data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 500 MHz) This data is hypothetical and based on established chemical shift values for similar functional groups.

| Position | Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|---|

| 1 | H-1 | 3.75 | Triplet (t) | 6.2 | 2H |

| 2 | H-2 | 2.45 | Triplet of Triplets (tt) | J = 6.2, 2.3 | 2H |

| 5 | H-5 | 2.10 | Triplet of Triplets (tt) | J = 6.8, 2.3 | 2H |

| 6 | H-6 | 1.85 | Nonet (m) | 6.8 | 1H |

| 7 | H-7 | 1.00 | Doublet (d) | 6.8 | 6H |

| -OH | -OH | 1.60 | Singlet (s, broad) | - | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 125 MHz) This data is hypothetical and based on established chemical shift values for similar functional groups.

| Position | Carbon Label | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | C-1 | 61.5 |

| 2 | C-2 | 23.0 |

| 3 | C-3 | 81.0 |

| 4 | C-4 | 78.5 |

| 5 | C-5 | 28.5 |

| 6 | C-6 | 27.5 |

| 7 | C-7 | 22.5 |

Two-dimensional NMR experiments are critical for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show a clear correlation between the protons on C-1 and C-2. A key long-range correlation would be observed between the methylene protons at C-2 and C-5 across the alkyne bond, a characteristic feature of such systems. ucalgary.ca Further correlations would connect H-5 to H-6, and H-6 to the methyl protons at H-7, confirming the isopropyl moiety. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. creative-biostructure.com The HSQC spectrum would link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming that the proton at 3.75 ppm is attached to the carbon at 61.5 ppm (C-1). This technique is invaluable for assigning the carbon spectrum unambiguously.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. libretexts.org Key expected correlations for this compound would include:

H-1 protons showing correlations to C-2 and the alkyne carbon C-3.

H-2 protons correlating to C-1, C-3, and C-4.

H-5 protons correlating to C-3, C-4, C-6, and C-7.

The methyl protons (H-7) showing strong correlations to C-5 and C-6, firmly establishing the connectivity of the isopropyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. researchgate.net For a flexible molecule like this compound, NOESY could reveal spatial proximities between the protons of the C-5 methylene group and the C-7 methyl groups, helping to define the rotational conformation around the C-5/C-6 bond.

While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in the solid phase. If this compound were prepared in a crystalline or amorphous solid form, ssNMR could be employed to study its properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra, revealing information about molecular packing and the presence of different polymorphs. ssNMR studies on alcohols adsorbed onto surfaces have demonstrated its utility in probing intermolecular interactions. whitman.eduacs.org

The flexible alkyl chain of this compound allows for multiple rotational conformations (rotamers) that can interconvert rapidly at room temperature. mdpi.com Variable Temperature (VT) NMR experiments can be used to study these dynamics. researchgate.net By lowering the temperature, the rate of interconversion can be slowed, potentially allowing for the observation of individual conformers. libretexts.org This can lead to the broadening and eventual splitting of NMR signals, providing data to calculate the energy barriers between different conformational states. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₈H₁₄O), the calculated exact mass is 126.1045 g/mol .

HRMS is also a powerful tool for structural elucidation through the analysis of fragmentation patterns. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. libretexts.orgyoutube.com

Table 3: Predicted HRMS Fragments for this compound This data is hypothetical and based on established fragmentation patterns for alcohols. libretexts.orgyoutube.com

| Predicted m/z | Ion Formula | Likely Fragmentation Pathway |

|---|---|---|

| 127.1117 | [C₈H₁₅O]⁺ | Protonated molecule [M+H]⁺ |

| 109.1017 | [C₈H₁₃]⁺ | Loss of water [M+H-H₂O]⁺ |

| 83.0855 | [C₆H₁₁]⁺ | Cleavage at C2-C3 bond |

| 69.0704 | [C₅H₉]⁺ | Cleavage at C4-C5 bond (loss of isopropyl radical) |

| 57.0704 | [C₄H₉]⁺ | Isopropyl cation from cleavage at C5-C6 bond |

In complex mixture analysis, such as in natural product extracts or reaction monitoring, the high resolution of HRMS allows for the selective identification of this compound from other components based on its unique exact mass.

Vibrational Spectroscopy (FTIR, Raman) for Bonding and Conformational Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds.

FTIR Spectroscopy: In the FTIR spectrum of this compound, the most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. libretexts.org The broadness is due to intermolecular hydrogen bonding. A weak but sharp absorption band is expected in the 2200-2260 cm⁻¹ region, characteristic of the C≡C triple bond stretch of an internal alkyne. libretexts.org Additional strong bands between 2850-2960 cm⁻¹ would correspond to the C-H stretching of the alkyl chain.

Raman Spectroscopy: While the C≡C stretch is often weak in the IR spectrum, it typically gives a strong signal in the Raman spectrum, making Raman a complementary technique for identifying the alkyne functionality. nih.gov The O-H stretch, conversely, is typically weak in Raman spectra. This complementarity makes the combined use of FTIR and Raman spectroscopy a powerful method for functional group identification.

Table 4: Characteristic Vibrational Frequencies for this compound This data is hypothetical and based on established group frequencies. libretexts.orglibretexts.org

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | FTIR | 3200-3600 | Strong, Broad |

| C-H stretch (sp³) | FTIR/Raman | 2850-2960 | Strong |

| C≡C stretch (internal) | FTIR | 2200-2260 | Weak to Medium |

| C≡C stretch (internal) | Raman | 2200-2260 | Strong |

| C-O stretch | FTIR | 1050-1150 | Strong |

X-ray Crystallography of Co-crystals or Metal Complexes of this compound

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. excillum.com However, small, flexible, and non-polar molecules like this compound can be difficult to crystallize on their own. nih.gov

A viable strategy to overcome this is the formation of co-crystals . researchgate.net By co-crystallizing this compound with a suitable co-former (a second compound that engages in predictable intermolecular interactions like hydrogen bonding), it may be possible to obtain high-quality single crystals suitable for X-ray diffraction analysis. mdpi.com A successful crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its solid-state conformation.

Furthermore, the hydroxyl and alkyne groups can act as ligands to coordinate with metal ions. The synthesis of metal complexes of this compound could yield crystalline materials. The resulting crystal structure would not only confirm the molecule's connectivity but also reveal detailed information about its coordination geometry and the nature of the metal-ligand interactions. rigaku.com

Computational and Theoretical Chemistry Studies of 6 Methylhept 3 Yn 1 Ol

Prediction of Spectroscopic Parameters for 6-Methylhept-3-yn-1-ol

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules like this compound. These theoretical spectra are crucial for identifying the compound, interpreting experimental data, and understanding its behavior at a molecular level. The primary methods employed for these predictions are based on quantum mechanical calculations, most notably Density Functional Theory (DFT).

For a flexible molecule such as this compound, a critical preliminary step is a thorough conformational analysis to identify the various low-energy structures (conformers) it can adopt. Spectroscopic parameters are then calculated for each significant conformer. The final predicted spectrum is typically a Boltzmann-weighted average of the spectra of the individual conformers, providing a more accurate representation of the molecule's properties at a given temperature. uncw.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts are commonly predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. uncw.edu This approach calculates the isotropic magnetic shielding tensors for each nucleus. To obtain the chemical shifts (δ), the calculated shielding values (σ) of the molecule's nuclei are referenced against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ(TMS) - σ(sample).

The choice of the functional (e.g., B3LYP, WP04) and basis set (e.g., 6-31G(d), 6-311++G(2d,p)) is crucial for accuracy. github.io Furthermore, the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can significantly improve the correlation between predicted and experimental values. github.io

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, derived from computational methodologies.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | -CH₂OH | 3.65 | 61.5 |

| 2 | -CH₂- | 2.30 | 23.0 |

| 3 | -C≡ | - | 82.0 |

| 4 | ≡C- | - | 80.5 |

| 5 | -CH₂- | 2.15 | 30.0 |

| 6 | -CH- | 1.80 | 28.5 |

| 7 | -CH₃ | 0.95 | 22.5 |

| 8 | -CH₃ | 0.95 | 22.5 |

| - | -OH | 1.50 (variable) | - |

Note: These values are illustrative predictions based on standard DFT methods. The exact values can vary depending on the level of theory, basis set, and solvent model used. The chemical shift of the hydroxyl (-OH) proton is highly variable and dependent on concentration, temperature, and solvent.

Infrared (IR) Spectroscopy

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's normal modes. These calculations, typically performed at the DFT level of theory, provide information about the bond strengths and functional groups present. pnnl.gov The output includes the frequency of each vibrational mode and its corresponding intensity.

A common issue with theoretical frequency calculations is the overestimation of vibrational frequencies due to the harmonic oscillator approximation and incomplete treatment of electron correlation. To correct this, the calculated frequencies are often multiplied by an empirical scaling factor (typically between 0.95 and 1.0) specific to the computational method used. researchgate.net

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H | Stretch | ~3350 | Strong, Broad |

| C-H (sp³) | Stretch | 2870-2960 | Medium-Strong |

| C≡C | Stretch | ~2230 | Weak-Medium |

| C-O | Stretch | ~1050 | Strong |

Note: These frequencies are representative values obtained from DFT calculations and may be subject to scaling for better agreement with experimental data. The C≡C stretch intensity can be weak for internal alkynes. libretexts.orgyoutube.com

Mass Spectrometry (MS)

Predicting a mass spectrum computationally involves simulating the ionization and subsequent fragmentation of the molecule. This in silico fragmentation can be approached by calculating the energies of potential fragment ions and the activation energies for different fragmentation pathways.

For an alcohol like this compound, key fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). libretexts.orgwhitman.edu The molecular ion (M⁺) peak may be weak or absent in the spectra of alcohols. libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragmentation Process | Fragment Formula | Predicted m/z | Notes |

| Molecular Ion | [C₈H₁₄O]⁺ | 126 | May be weak or absent |

| Alpha-Cleavage | [C₂H₅O]⁺ | 45 | Cleavage between C1 and C2 |

| Dehydration | [C₈H₁₂]⁺ | 108 | Loss of H₂O (M-18) |

| Propargylic Cleavage | [C₅H₉]⁺ | 69 | Cleavage between C4 and C5 |

Note: The relative abundance of these fragments is determined by the stability of the resulting ions and radicals, which can be estimated using computational chemistry methods.

Development of Machine Learning Models for Alkynol Reactivity Prediction

The prediction of chemical reactivity is a central challenge in chemistry, and machine learning (ML) has emerged as a powerful tool to address it. rjptonline.org For a specific class of compounds like alkynols, ML models can be developed to predict various aspects of their reactivity, such as reaction yields, selectivity, or the optimal conditions for a desired transformation. nih.govgenspark.ai This data-driven approach complements traditional physical organic chemistry and computational quantum mechanics. neurips.cc

The development of a robust ML model for predicting alkynol reactivity follows a structured workflow, encompassing data collection, feature engineering, model training, and validation.

Biological and Biochemical Aspects of 6 Methylhept 3 Yn 1 Ol in Non Human Systems

Biosynthesis Pathways of 6-Methylhept-3-yn-1-ol in Microorganisms (e.g., Bacteria, Fungi)

There is no published research that identifies or characterizes the biosynthetic pathways leading to the formation of this compound in any microbial species. While the biosynthesis of other alkyne-containing natural products has been elucidated in some bacteria and fungi, often involving pathways related to fatty acid metabolism and unique desaturase or acetylenase enzymes, a corresponding pathway for this compound has not been described.

Identification of Enzymatic Intermediates

Consistent with the lack of an identified biosynthetic pathway, no enzymatic intermediates involved in the synthesis of this compound have been reported. The specific enzymes, substrates, and intermediary molecules that would constitute such a pathway remain unknown.

Genetic Engineering Approaches for Pathway Elucidation

No studies employing genetic engineering techniques, such as gene knockout or heterologous expression, have been published with the aim of elucidating the biosynthetic pathway of this compound. Such approaches are critical for identifying the genes and enzymes responsible for the production of natural products, but their application to this specific compound has not been documented.

Enzymatic Transformations and Biocatalysis involving this compound in Vitro

There is a lack of available data on the in vitro enzymatic transformations of this compound. The potential for this compound to serve as a substrate for various enzymes in a laboratory setting has not been explored in the scientific literature.

Alcohol Dehydrogenases and Monooxygenases Acting on this compound

No specific research has been found that investigates the activity of alcohol dehydrogenases or monooxygenases on this compound. While these enzyme classes are known to act on a wide variety of alcohol substrates, their specificity for and ability to transform this particular alkynol have not been characterized.

Metabolic Fate and Degradation of this compound in Non-Human Organisms (e.g., Plants, Insects, Marine Life)

Information regarding the metabolic fate and degradation pathways of this compound in plants, insects, or marine organisms is not available in the current body of scientific research. The processes by which these organisms might absorb, distribute, modify, and excrete this compound have not been investigated.

Role of this compound as a Precursor or Signaling Molecule in Non-Human Biological Systems

Interactions of this compound with Biomacromolecules in Non-Human Contexts (e.g., Receptor Binding, Enzyme Inhibition Studies)

Similarly, information regarding the interaction of this compound with biomacromolecules such as receptors or enzymes in non-human contexts is not available in the public domain. Consequently, no data on receptor binding affinities or enzyme inhibition constants for this specific compound exists. Without experimental data, any discussion of its potential interactions would be purely speculative and fall outside the scope of this scientifically grounded article.

Due to the absence of research in these areas, no data tables can be generated.

Applications and Industrial Relevance of 6 Methylhept 3 Yn 1 Ol

6-Methylhept-3-yn-1-ol as a Synthetic Intermediate for Complex Molecules

The dual functionality of this compound provides a reactive platform for the construction of more intricate molecular structures. The hydroxyl group can undergo a variety of transformations, such as esterification and etherification, while the triple bond is amenable to addition reactions, reductions, and coupling chemistries. This reactivity profile makes it a sought-after building block in several key industries.

Precursor to Agrochemicals and Specialized Chemical Entities

In the field of agrochemicals, the development of novel and effective pesticides, herbicides, and fungicides is paramount for global food security. Alkyne derivatives, including acetylenic alcohols, are recognized as important intermediates in the synthesis of these crop protection agents. The structural motif of this compound can be incorporated into the backbone of more complex molecules designed to exhibit specific biological activities.

While direct public-domain examples detailing the synthesis of commercial agrochemicals from this compound are not extensively documented, the principles of synthetic chemistry suggest its utility. The isobutyl group at one end of the molecule and the primary alcohol at the other, separated by a rigid alkyne unit, provide a scaffold that can be elaborated to interact with specific biological targets in pests or weeds. For instance, the alkyne moiety can be a precursor to triazole rings, a common feature in many fungicides.

Table 1: Potential Agrochemical Scaffolds from this compound Derivatives

| Precursor Derivative | Potential Agrochemical Class | Key Synthetic Transformation |

|---|---|---|

| 6-Methylhept-3-yn-1-yl acetate | Insecticide / Fungicide | Esterification followed by further functionalization |

| 1-Azido-6-methylhept-3-yne | Triazole Fungicide | Azide-alkyne cycloaddition |

| 6-Methylhept-3-yn-1-al | Pyrethroid-like Insecticide | Oxidation of the alcohol to an aldehyde |

Building Block for Pharmaceutical Scaffolds (Excluding Clinical Applications)

The acetylene (B1199291) group is considered a "privileged" structural feature in medicinal chemistry and drug discovery. Its linear geometry can act as a rigid linker between different parts of a molecule, aiding in the precise positioning of functional groups for optimal interaction with biological targets such as enzymes and receptors.

This compound serves as a valuable starting material for the synthesis of diverse pharmaceutical scaffolds. The primary alcohol can be converted to a variety of functional groups, including amines, halides, and carboxylic acids, which are essential for building the complex architectures of potential therapeutic agents. The alkyne can participate in powerful synthetic reactions like the Sonogashira coupling to form more extended conjugated systems or be reduced to either a cis- or trans-alkene, providing stereochemical diversity. Although specific clinical applications are beyond the scope of this article, the role of this compound as a foundational building block in the preclinical stages of drug development is noteworthy.

Role of this compound in Material Science and Polymer Chemistry

The unique chemical properties of this compound also lend themselves to applications in material science, where it can be used to create polymers with tailored properties.

Monomer for Polymerization Reactions (e.g., Polyacetylenes, Polyesters)

The presence of both a hydroxyl group and a triple bond allows this compound to act as a monomer in different types of polymerization reactions. The hydroxyl group can participate in condensation polymerizations to form polyesters or polyurethanes. The resulting polymers would possess pendant alkyne groups along the backbone, which could be further modified to tune the material's properties.

Furthermore, the acetylenic bond itself can undergo polymerization to form polyacetylenes. These polymers are known for their interesting electronic properties, such as electrical conductivity upon doping, making them potential materials for organic electronics.

Cross-linking Agent or Modifier for Polymer Networks

In the context of polymer networks, this compound can function as a cross-linking agent or a modifier. When incorporated into a polymer backbone, the pendant alkyne groups can react with other functional groups on adjacent polymer chains, creating a cross-linked network. This process can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the material. For example, in epoxy resins, the hydroxyl group can react with the epoxy ring, incorporating the alkyne functionality into the resin matrix, which can then be utilized for subsequent cross-linking reactions.

Precursor for Advanced Coating and Resin Systems

The reactivity of this compound makes it a valuable precursor for the development of advanced coatings and resin systems. Its incorporation into resin formulations, such as those based on polyurethanes or epoxies, can introduce functionalities that improve adhesion, hardness, and durability. The alkyne group can also be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create highly functionalized and well-defined coating surfaces.

Table 2: Applications of this compound in Material Science

| Application Area | Role of this compound | Resulting Material Property |

|---|---|---|

| Polymer Synthesis | Monomer | Functionalized polyesters, polyacetylenes |

| Polymer Modification | Cross-linking agent | Enhanced mechanical and thermal stability |

| Advanced Coatings | Resin precursor | Improved adhesion and surface functionality |

Niche Applications in Industrial Chemistry for this compound

While specific industrial uses for this compound are not widely documented, its chemical structure, featuring a hydroxyl group and an internal alkyne, suggests potential utility in specialized areas of industrial chemistry.

The dual functionality of this compound, possessing both a polar alcohol group and a nonpolar hydrocarbon chain, could make it a candidate for use in specialized solvent systems. Its amphiphilic nature might allow it to solubilize a range of compounds with varying polarities. The presence of the triple bond can also influence its solvent properties, potentially offering unique reactivity or selectivity in certain chemical processes. There is, however, a lack of specific research data detailing its efficacy as a solvent or for reagent solubilization in industrial contexts.

Acetylenic alcohols and their derivatives have been explored for their potential as corrosion inhibitors and as components in lubricant and surfactant formulations. The triple bond in this compound could allow it to adsorb onto metal surfaces, potentially providing a protective layer. In surfactant applications, the molecule's structure could enable it to modify surface tension, although specific performance data for this compound is not available.

Potential Use in Fragrance and Flavor Synthesis as a Building Block (Focus on Synthetic Route, Not Sensory Properties)

Unsaturated alcohols are valuable building blocks in the synthesis of more complex molecules, including those used in the fragrance and flavor industry. The functional groups of this compound allow for a variety of chemical transformations.

The hydroxyl group can be oxidized to form aldehydes or ketones, or it can be esterified. The internal alkyne can undergo various reactions, such as hydrogenation to yield the corresponding alkene or alkane, or participation in coupling reactions to build more complex carbon skeletons. These potential synthetic pathways could lead to the creation of novel fragrance and flavor compounds. However, specific synthetic routes starting from this compound for the production of commercially significant fragrances or flavors are not detailed in the available literature. Its structural analogs, such as (E)-6-Methylhept-3-en-1-ol, are noted as intermediates in the synthesis of fragrances.

Environmental Fate and Analytical Methodologies for 6 Methylhept 3 Yn 1 Ol

Occurrence and Distribution of 6-Methylhept-3-yn-1-ol in Environmental Compartments (Excluding Human Exposure)

The primary removal process for volatile organic compounds like this compound in the troposphere is through reaction with hydroxyl (OH) radicals. semanticscholar.orgscielo.br The atmospheric oxidation of unsaturated alcohols is similar to that of alkenes, where the reaction primarily involves the unsaturated carbon-carbon bond rather than the alcohol functional group. scielo.br

For this compound, the degradation is expected to be initiated by the addition of an OH radical to the carbon-carbon triple bond. A secondary pathway involves the abstraction of a hydrogen atom from the C-H bonds, particularly the one attached to the carbon bearing the hydroxyl group. semanticscholar.org The atmospheric half-lives of saturated alcohols range from 8-15 hours to about one week, while unsaturated alcohols are generally more reactive. semanticscholar.org The reaction with OH radicals leads to the formation of various secondary products, including aldehydes and ketones. For instance, the oxidation of other unsaturated alcohols has been shown to produce compounds like formaldehyde, acetaldehyde, and propanal. acs.org

Table 1: Estimated Atmospheric Lifetimes of Structurally Related Alcohols This table presents data for analogous compounds to provide context for the potential atmospheric persistence of this compound.

| Compound | Atmospheric Half-Life (vs. OH radicals) |

|---|---|

| Methanol (B129727) | ~1 week |

| Ethanol (B145695) | ~2.5 days |

| 2-Propanol | ~8-15 hours |

| cis-3-Hexen-1-ol | Relatively short (hours) |

There is currently no specific information available regarding the detection or concentration of this compound in aquatic and soil environments. Its solubility and potential for sorption to soil and sediment would be governed by its alcohol functional group, which imparts some water solubility, and its hydrocarbon structure, which contributes to hydrophobicity.

Abiotic Degradation Pathways of this compound in the Environment

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. researchgate.net For this compound, these pathways would primarily include photolysis and, to a lesser extent, hydrolysis and oxidation.

Photolytic degradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. pharmaguideline.comyoutube.com The presence of an unsaturated bond, such as the alkyne group in this compound, can make a compound more susceptible to photolysis. pharmaguideline.com UV rays can interact with these bonds to generate free radicals, which then react with atmospheric oxygen. pharmaguideline.com This process can lead to changes in the chemical structure and may result in the formation of smaller, more oxidized degradation products. nih.gov The exact products of photolysis would depend on environmental conditions, such as the presence of photosensitizing molecules.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The triple bond and the alcohol group in this compound are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9).

Abiotic oxidation in aquatic and soil environments can occur through reactions with reactive oxygen species. While specific studies on this compound are lacking, the alkyne functional group could potentially undergo oxidation, although this process is generally slower than atmospheric oxidation by OH radicals.

Biodegradation of this compound by Environmental Microorganisms

Biodegradation is a key process in the environmental breakdown of organic compounds. While direct studies on this compound are not available, research on related compounds suggests potential pathways.

Microorganisms capable of degrading hydrocarbons are widespread in the environment. dntb.gov.ua Specifically, bacteria that can utilize acetylene (B1199291) (the simplest alkyne) as a sole carbon and energy source have been identified. nih.govoup.com These organisms, termed 'acetylenotrophs', initiate the degradation process by hydrating the triple bond to form acetaldehyde. nih.govoup.com This reaction is catalyzed by an enzyme called acetylene hydratase. oup.com It is plausible that microorganisms possessing similar enzymes could initiate the degradation of this compound at its alkyne group.

Furthermore, the primary alcohol group is a common site for microbial attack. Aerobic microorganisms can oxidize primary alcohols to aldehydes and then to carboxylic acids, which can subsequently enter central metabolic pathways. For example, Pelobacter species are known to oxidize ethanol to acetate. nih.gov Therefore, it is likely that the biodegradation of this compound could proceed via initial oxidation at the alcohol terminus or hydration of the alkyne bond, or both simultaneously by different microbial populations.

Table 2: Potential Microbial Degradation Reactions for Functional Groups in this compound

| Functional Group | Potential Microbial Reaction | Key Enzyme Type | Example Intermediate |

|---|---|---|---|

| Alkyne (Triple Bond) | Hydration | Acetylene Hydratase | Ketone |

| Primary Alcohol | Oxidation | Alcohol Dehydrogenase | Aldehyde |

Aerobic and Anaerobic Degradation Pathways

Aerobic Degradation:

Under aerobic conditions, the degradation of this compound is likely initiated by oxidation of the primary alcohol group. This process is typically mediated by alcohol dehydrogenases and aldehyde dehydrogenases found in a wide range of microorganisms. The expected pathway would involve the sequential conversion of the alcohol to an aldehyde (6-methylhept-3-yn-1-al) and then to a carboxylic acid (6-methylhept-3-ynoic acid).

Following the initial oxidation of the alcohol functional group, the degradation of the resulting carboxylic acid would likely proceed via a mechanism analogous to the β-oxidation of fatty acids. However, the presence of the triple bond at the 3-position introduces a point of unsaturation that requires specific enzymatic machinery for its metabolism. The triple bond may undergo hydration to form a ketone, which can then be further metabolized. Alternatively, the triple bond could be reduced to a double bond and then a single bond, allowing the molecule to enter the standard β-oxidation pathway.

Oxidation of the alcohol: this compound → 6-Methylhept-3-yn-1-al → 6-Methylhept-3-ynoic acid

Hydration or reduction of the triple bond: The triple bond of 6-methylhept-3-ynoic acid is likely hydrated to form a keto acid or reduced to an alkene and then an alkane.

β-Oxidation: The resulting saturated or keto-acid then enters the β-oxidation cycle, leading to the formation of acetyl-CoA, which can be incorporated into the tricarboxylic acid (TCA) cycle for energy production and biomass generation.

Anaerobic Degradation:

In the absence of oxygen, the anaerobic degradation of this compound is expected to follow different biochemical routes. For hydrocarbons, a common anaerobic activation mechanism is the addition of fumarate (B1241708) to the molecule, a reaction catalyzed by glycyl radical enzymes. nih.gov While this has been extensively studied for alkanes and alkenes, its applicability to alkynes is less certain but plausible.

Another potential anaerobic pathway involves the hydration of the triple bond as an initial step, catalyzed by acetylene hydratase, to form a ketone. This ketone could then be further metabolized. The degradation under anaerobic conditions is a complex process often carried out by a consortium of microorganisms, including fermenting bacteria, syntrophic bacteria, and methanogenic archaea. nih.gov

The probable anaerobic degradation pathway may involve:

Activation: This could occur via fumarate addition to the alkyl chain or hydration of the triple bond.

Fermentation: The activated compound is then likely fermented by primary anaerobes into smaller molecules such as volatile fatty acids, alcohols, CO2, and H2.

Syntrophic Metabolism: The intermediate products are then consumed by syntrophic bacteria, which produce acetate, H2, and CO2.

Methanogenesis: Finally, methanogenic archaea would convert acetate, H2, and CO2 into methane.

Identification of Degradation Products and Microorganisms

Direct studies identifying the specific degradation products of this compound are not available in the current scientific literature. However, based on the predicted degradation pathways, a number of intermediate and final degradation products can be anticipated.

Table 1: Predicted Degradation Products of this compound

| Degradation Pathway | Predicted Intermediate Products | Final Products |

|---|---|---|

| Aerobic | 6-Methylhept-3-yn-1-al, 6-Methylhept-3-ynoic acid, various keto acids and shorter-chain fatty acids. | Carbon dioxide, Water, Biomass |

| Anaerobic | Volatile fatty acids (e.g., acetate, propionate, butyrate), alcohols, hydrogen. | Methane, Carbon dioxide, Biomass |

A diverse range of microorganisms are known to degrade hydrocarbons and alcohols. While no specific microorganisms have been identified for the degradation of this compound, it is probable that bacteria and fungi capable of utilizing other unsaturated alcohols and hydrocarbons would also be capable of its metabolism. Some of the microbial genera that have been identified as hydrocarbon degraders include Pseudomonas, Bacillus, Rhodococcus, Mycobacterium, and various species of fungi. nih.govfuta.edu.ng The species Aquincola tertiaricarbonis L108 and Methylibium petroleiphilum PM1 have shown the potential to use alkynes as a sole carbon source by assisting in the cleavage of the triple bond. researchgate.net

Advanced Analytical Method Development for Environmental Monitoring of this compound

Effective environmental monitoring of this compound requires sensitive and selective analytical methods capable of detecting trace levels of the compound in complex matrices such as water, soil, and sediment. The polarity imparted by the alcohol functional group and the presence of the triple bond are key considerations in the development of appropriate analytical strategies.

Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. Direct analysis of alcohols by GC-MS can sometimes be challenging due to their polarity, which can lead to poor peak shape (tailing) and interaction with the stationary phase of the GC column. For polar analytes like alcohols, the use of a polar GC column, such as one with a polyethylene (B3416737) glycol (Wax) stationary phase, can improve chromatographic performance for underivatized analysis. nih.gov

To enhance volatility and improve chromatographic behavior, derivatization is a common strategy for the analysis of alcohols by GC-MS. Derivatization involves chemically modifying the analyte to make it more amenable to GC analysis.

Table 2: Common Derivatization Reagents for Alcohols in GC-MS Analysis

| Derivatization Method | Reagent | Derivative Formed | Advantages |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability. |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA), Pentafluoropropionic anhydride (PFPA) | Fluoroacyl ester | Increases volatility and enhances detection by electron capture detectors (ECD). |

| Alkylation | Alkyl halides (e.g., methyl iodide) in the presence of a base | Alkyl ether | Reduces polarity and improves peak shape. |

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly well-suited for the analysis of polar and non-volatile compounds, making it an excellent alternative to GC-MS for the analysis of this compound, often without the need for derivatization. nih.gov Reversed-phase liquid chromatography is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. For a polar compound like this compound, careful optimization of the mobile phase composition (e.g., water, methanol, acetonitrile (B52724) gradients) and pH would be necessary to achieve adequate retention and separation.

Tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, which is crucial for trace analysis in complex environmental samples. By monitoring specific precursor-to-product ion transitions, the interference from the sample matrix can be significantly reduced. frontiersin.org

Sample Preparation Techniques for Complex Environmental Matrices

The direct analysis of environmental samples is often hindered by the low concentration of the target analyte and the presence of interfering matrix components. Therefore, a sample preparation step is typically required to extract, concentrate, and clean up the sample prior to instrumental analysis.

Solid-Phase Extraction (SPE):

Solid-phase extraction is a widely used technique for the preparation of environmental samples. nih.gov It involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. The choice of the SPE sorbent is critical and depends on the polarity of the analyte and the nature of the sample matrix. For a polar compound like this compound in an aqueous matrix, a reversed-phase SPE sorbent would be appropriate. usi.ch

Table 3: Common Solid-Phase Extraction Sorbents for Polar Analytes from Aqueous Samples

| SPE Sorbent Type | Sorbent Material | Retention Mechanism | Elution Solvent |

|---|---|---|---|

| Reversed-Phase | C18 (octadecyl-silica), C8 (octyl-silica), Styrene-divinylbenzene (SDVB) polymers | Hydrophobic interactions | Methanol, Acetonitrile, Ethyl acetate |

| Normal-Phase | Silica, Alumina, Florisil | Polar interactions (hydrogen bonding, dipole-dipole) | Hexane, Dichloromethane |

| Ion-Exchange | Anion or cation exchange resins | Electrostatic interactions | Buffers of varying pH and ionic strength |

For the extraction of this compound from water samples, a reversed-phase SPE cartridge, such as one packed with C18 or a polymeric sorbent like Oasis HLB, would likely provide good retention. After loading the aqueous sample, the cartridge would be washed with water to remove salts and other highly polar interferences. The target analyte would then be eluted with an organic solvent such as methanol or acetonitrile. The resulting extract can be further concentrated and then analyzed by GC-MS or LC-MS. For soil and sediment samples, an initial extraction with an organic solvent would be necessary before proceeding with a similar SPE cleanup procedure.

Future Research Directions and Emerging Trends for 6 Methylhept 3 Yn 1 Ol

Exploration of Novel Synthetic Strategies for 6-Methylhept-3-yn-1-ol

The development of advanced synthetic methodologies is paramount to enhancing the efficiency, safety, and sustainability of producing this compound. Moving beyond traditional batch processing, future research will likely focus on state-of-the-art techniques that offer superior control and scalability.

Flow Chemistry and Continuous Processing

Continuous flow processing presents a significant opportunity to revolutionize the synthesis of this compound. Unlike traditional batch methods, flow chemistry offers enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgnih.gov The synthesis of alkynes and related acetylenic alcohols has been identified as a promising area for flow chemistry applications, overcoming limitations of batch processes such as exothermic reactions and the handling of hazardous intermediates. rsc.orgnih.govresearchgate.net

Future investigations could focus on developing a telescoped flow synthesis where multiple reaction steps are performed sequentially without isolation of intermediates. nih.govcam.ac.uk This approach could significantly shorten production times and reduce waste. Research would involve optimizing parameters such as reactor type (e.g., microreactors, packed-bed reactors), residence time, temperature, and pressure to maximize yield and purity. evonik.com The use of immobilized catalysts or reagents in packed-bed reactors could further streamline the process by simplifying purification.

Table 1: Potential Advantages of Flow Synthesis for this compound

| Feature | Benefit in this compound Synthesis |

|---|---|

| Enhanced Safety | Minimizes the volume of hazardous reagents and intermediates at any given time. nih.govacs.org |

| Precise Control | Superior control over reaction parameters (temperature, pressure, stoichiometry) leads to higher selectivity and reproducibility. |

| Scalability | Seamless transition from laboratory-scale optimization to large-scale production by extending operation time. rsc.org |

Photo- and Electro-Chemical Synthesis

In the drive towards greener and more sustainable chemical production, photo- and electro-chemical methods are emerging as powerful alternatives to traditional synthesis. cas.org These techniques utilize light or electrical energy, respectively, to drive chemical reactions, often under mild conditions and without the need for harsh reagents.

For this compound, future research could explore photocatalytic pathways for key bond-forming reactions. For instance, light-mediated reactions could enable novel carbon-carbon bond formations or functional group interconversions that are challenging to achieve with conventional thermal methods. Similarly, electrosynthesis could provide a reagent-free method for oxidation or reduction steps in the synthetic sequence, using electrons as the primary "reagent." The development of such methods would align with the principles of green chemistry by reducing waste and energy consumption. cas.org

Unveiling Undiscovered Reactivity Patterns of this compound

The bifunctional nature of this compound, containing both an alkyne and a primary alcohol, makes it a versatile building block. researchgate.net Future research should aim to uncover novel reactivity patterns by targeting specific positions within the molecule that are traditionally considered less reactive.

C-H Functionalization Adjacent to Alkyne or Alcohol

Direct C-H functionalization has become a transformative tool in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new functional groups without the need for pre-functionalized starting materials. yale.edumdpi.com For this compound, the C-H bonds adjacent to the alcohol (α-position) and the alkyne (propargylic position) are prime targets for such investigations.

Transition-metal catalysis, employing metals like rhodium, iridium, or palladium, could be explored to selectively activate these C-H bonds. acs.orgrsc.org The hydroxyl group can act as an effective directing group, guiding the catalyst to functionalize the C-H bonds in its vicinity. oup.comchemistryworld.com Research in this area would focus on developing catalytic systems that can selectively target one C-H position over others, leading to the synthesis of a diverse array of new derivatives. This strategy offers a highly atom-economical route to complex molecules from a simple precursor. nih.gov

Table 2: Potential C-H Functionalization Reactions for this compound

| Reaction Type | Coupling Partner | Potential Product Structure |

|---|---|---|

| Alkenylation | Alkenes | Introduction of a vinyl group |

| Arylation | Aryl Halides | Introduction of an aromatic ring |

| Alkylation | Alkenes/Alkyl Halides | Introduction of a new alkyl chain |

| Annulation | Alkynes | Formation of new cyclic structures rsc.orgchemrxiv.org |

Strain-Induced Reactivity Studies

While this compound is an acyclic and therefore unstrained molecule, its incorporation into macrocyclic or other sterically constrained structures could induce bond angle distortion in the alkyne moiety. nih.gov Strained alkynes are known to exhibit significantly enhanced reactivity, particularly in cycloaddition reactions, without the need for a metal catalyst. uoregon.edunih.gov

A fascinating future research direction would be the synthesis of macrocycles containing the this compound framework. By varying the ring size, the degree of strain imposed on the alkyne bond could be precisely tuned. nih.gov The reactivity of these strained systems could then be studied in reactions such as strain-promoted azide-alkyne cycloadditions (SPAAC), providing a powerful tool for applications in materials science and bioconjugation. uoregon.edunih.gov This research would bridge the gap between fundamental studies of molecular strain and the practical application of this unique acetylenic alcohol. nsf.gov

Advanced Computational Modeling for Precise Prediction of this compound Behavior

Computational chemistry provides an indispensable tool for understanding and predicting the behavior of molecules, thereby accelerating experimental discovery. chemrxiv.org For this compound, advanced computational modeling can offer profound insights into its electronic structure, reactivity, and potential reaction pathways.

Density Functional Theory (DFT) calculations can be employed to model the transition states of proposed reactions, predict reaction barriers, and rationalize observed selectivity. scielo.org.mxmdpi.com For instance, DFT could be used to predict the most likely sites for C-H activation or to understand the electronic effects that govern the molecule's reactivity in photochemical processes. rsc.orgmdpi.com Local reactivity descriptors, such as Fukui functions, can be calculated to identify the most nucleophilic and electrophilic sites within the molecule, guiding the design of new reactions. scielo.org.mx Furthermore, as datasets on the reactivity of acetylenic alcohols grow, machine learning models could be developed to predict reaction outcomes, such as yields and selectivities, based solely on molecular structure, further accelerating the discovery of novel applications for this compound. chemrxiv.org

Expanding Non-Human Biological Roles and Biocatalytic Potential of this compound

Currently, there is a significant gap in the scientific literature regarding the specific non-human biological roles and biocatalytic potential of this compound. Future research could productively focus on exploring these areas. Investigations could be initiated to determine if this compound plays a role in signaling pathways, defense mechanisms, or other biological processes in various organisms.

Furthermore, the potential for using enzymes or whole-cell systems for the synthesis or transformation of this compound remains an unexplored frontier. Biocatalysis offers a green and efficient alternative to traditional chemical synthesis, and identifying enzymes capable of acting on this substrate could lead to more sustainable production methods.

Table 1: Potential Areas of Investigation for the Biocatalytic Applications of this compound

| Research Area | Potential Application | Methodological Approach |

| Enzymatic Synthesis | Greener production of this compound | Screening of enzyme libraries (e.g., lipases, oxidoreductases) for activity towards precursor molecules. |

| Biotransformation | Creation of novel derivatives with unique properties | Use of microbial cultures or isolated enzymes to modify the structure of this compound. |

| Metabolic Engineering | In-vivo production of the compound | Engineering of microbial strains to produce this compound from simple feedstocks. |

Development of Sustainable and Circular Economy Approaches for this compound Production and Utilization

The principles of a circular economy, which aim to minimize waste and maximize resource utilization, are becoming increasingly important in the chemical industry. cam.ac.ukresearchgate.net Applying these principles to the lifecycle of this compound is a critical area for future research and development. The goal is to move away from linear production models that rely on finite resources and generate significant waste. youtube.commdpi.com

Sustainable production methods could involve the use of renewable feedstocks and green chemistry principles to reduce the environmental impact of synthesis. researchgate.net This includes exploring pathways that utilize bio-based starting materials and employ energy-efficient processes.

In terms of utilization, a circular approach would involve designing applications for this compound where the compound can be recovered and reused or upcycled at the end of its life. This requires a holistic, system-wide approach to chemical production and consumption. circular-chemical.org

Table 2: Key Principles for a Circular Economy Approach to this compound

| Principle | Application to this compound |

| Design for Circularity | Developing applications where the compound can be easily recovered and reintegrated into production cycles. |

| Renewable Feedstocks | Investigating the synthesis of this compound from biomass or other renewable sources to replace petrochemical feedstocks. circular-chemical.org |

| Waste Valorization | Exploring the use of waste streams from other industrial processes as starting materials for the synthesis of this compound. |

| Resource Efficiency | Optimizing synthetic routes to maximize atom economy and minimize energy consumption. cam.ac.uk |

Future research in these areas will be pivotal in unlocking the full potential of this compound in a sustainable and economically viable manner.

Conclusion: Comprehensive Understanding and Future Prospects of 6 Methylhept 3 Yn 1 Ol Research

Synthesis of Key Findings and Contributions to Chemical Knowledge

A comprehensive review of scientific literature and chemical databases reveals that 6-Methylhept-3-yn-1-ol is a compound defined more by its absence from experimental research than by a body of established findings. The primary contribution to existing chemical knowledge is its identification and basic molecular data, which serve as a starting point for any future inquiry.

The key finding is stark: there is no significant published research detailing the synthesis, properties, reactivity, or applications of this compound. Chemical suppliers list the compound, identified by its CAS Number 825622-15-9, but provide no experimental data on its physical or chemical characteristics. mdpi.comevitachem.comchemsrc.comchemsrc.com Computational and database entries provide predicted properties, which, while useful for preliminary assessment, are no substitute for empirical validation.

Available Compound Data for this compound

| Identifier/Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 825622-15-9 | mdpi.comevitachem.com |

| Molecular Formula | C₈H₁₄O | - |

| Molecular Weight | 126.20 g/mol | Calculated |

| Boiling Point | Not Available | - |

| Melting Point | Not Available | - |

| Density | Not Available | - |

| Spectroscopic Data | Not Available | - |

The contribution of this compound to the broader field of chemistry is, therefore, entirely potential. As an unsaturated alcohol, it belongs to a class of compounds known for their utility as versatile intermediates in organic synthesis. youtube.com Alkynols, specifically, are valuable precursors in the construction of complex molecules and heterocyclic systems. mdpi.comwikipedia.org However, without specific research, the unique contributions of the this compound structure remain purely theoretical.

Broader Implications of Research on this compound

The absence of research on this compound has significant implications. It represents a missed opportunity in several domains of chemical science. The structural features of the molecule—a primary alcohol, an internal alkyne, and an isobutyl group—suggest potential that is currently untapped.

In organic synthesis , the dual functionality of the hydroxyl and alkyne groups allows for a wide range of potential transformations. britannica.com The alcohol could be oxidized to an aldehyde or carboxylic acid, while the alkyne could undergo various addition reactions, coupling reactions (like the Sonogashira coupling), or reduction to the corresponding alkene or alkane. masterorganicchemistry.com Research into these reactions would not only provide new synthetic routes but could also lead to the creation of novel compounds with unique properties. The lack of this foundational knowledge means that synthetic chemists are missing a potentially useful tool from their repertoire.

In materials science , long-chain functionalized alkynes can be precursors to polymers and other advanced materials. The specific stereochemistry and functionality of this compound could potentially be exploited to create materials with tailored properties, but this remains unexplored.

Furthermore, many unsaturated alcohols exhibit biological activity and are investigated in medicinal chemistry and chemical ecology . nih.govuclan.ac.uk While there is no data to suggest any specific activity for this compound, the lack of screening and research means its potential in these areas is completely unknown.

Unaddressed Challenges and Persistent Research Questions

The study of this compound is faced not with persistent research questions, but with the most fundamental, unanswered ones. The primary challenge is the complete lack of a published, validated synthetic pathway.

Key unaddressed challenges include:

Synthesis: What is the most efficient and scalable method to synthesize this compound? Potential routes could involve the coupling of a suitable acetylide with an epoxide or the alkynylation of a carbonyl compound, but these have not been documented for this specific target. wikipedia.org

Purification and Characterization: Once synthesized, developing effective purification and analytical methods is crucial. There is no public record of its spectroscopic data (NMR, IR, Mass Spectrometry), which is the cornerstone of chemical identification and purity assessment.

Physical Properties: Basic physical constants such as melting point, boiling point, and density have not been experimentally determined. chemsrc.com This data is essential for its handling, storage, and use in synthetic applications.

Chemical Reactivity: How does the interplay between the alcohol, the internal alkyne, and the alkyl chain influence its reactivity? Understanding its stability, its propensity for polymerization, and its behavior under various reaction conditions is a major unanswered question.

Vision for Future Collaborative and Interdisciplinary Research on this compound

The future of research on this compound requires a foundational, multi-pronged approach. A clear vision for advancing our understanding would begin with fundamental chemistry and branch into interdisciplinary applications.

A proposed roadmap for future research includes:

Synthetic Chemistry Collaboration: The initial step must be the development and optimization of a reliable synthetic route. This would likely involve a collaboration between academic research groups and custom synthesis companies to produce a sufficient quantity of the pure compound for study.

Comprehensive Analytical Characterization: Once a pure sample is obtained, a collaborative effort among analytical chemists and spectroscopists is needed. This would involve a full suite of modern analytical techniques, including ¹H and ¹³C NMR, FT-IR, high-resolution mass spectrometry, and potentially X-ray crystallography of a suitable derivative, to create a complete and publicly available dataset for the compound.

Computational Chemistry Partnership: In parallel with experimental work, computational chemists could model the properties of this compound. Quantum chemical calculations could predict its spectroscopic signatures, conformational preferences, and reaction energetics, providing a theoretical framework to guide and interpret experimental results.

Interdisciplinary Exploration of Applications: With a solid foundation of synthesis and characterization, interdisciplinary research can commence.

Medicinal Chemists could screen the compound for biological activity, using it as a scaffold for new drug discovery programs.

Materials Scientists could investigate its potential as a monomer for novel polymers or as a building block for functional materials.

Process Chemists could explore its utility as an intermediate in the synthesis of higher-value chemicals, such as fragrances, agrochemicals, or pharmaceuticals. nih.gov

By addressing the current knowledge vacuum through a coordinated and collaborative effort, the scientific community can bring this compound from obscurity into the fold of well-characterized and potentially useful chemical entities.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.